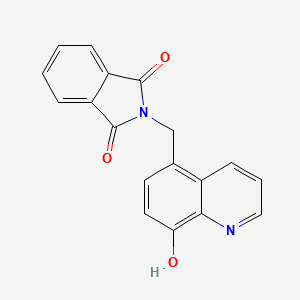
2-((8-Hydroxyquinolin-5-yl)methyl)isoindoline-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((8-Hydroxyquinolin-5-yl)methyl)isoindoline-1,3-dione is a compound that belongs to the class of isoindoline-1,3-diones. These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3. They have gained significant attention due to their diverse chemical reactivity and promising applications in various fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
Métodos De Preparación
The synthesis of 2-((8-Hydroxyquinolin-5-yl)methyl)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This classic route offers a straightforward and versatile pathway to access a variety of substituted N-isoindoline-1,3-diones . Industrial production methods often employ transition-metal-catalyzed reactions and organocatalytic methods, which offer robust techniques for the construction of these complex heterocyclic structures .
Análisis De Reacciones Químicas
2-((8-Hydroxyquinolin-5-yl)methyl)isoindoline-1,3-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include furfural, dimethylhydrazine, and maleimides, which are used to synthesize the desired products in moderate to outstanding yields (41–97%) . Major products formed from these reactions include derivatives of isoindoline-1,3-dione, which have been shown to modulate the dopamine receptor D3 and inhibit β-amyloid protein aggregation .
Aplicaciones Científicas De Investigación
2-((8-Hydroxyquinolin-5-yl)methyl)isoindoline-1,3-dione has a wide range of scientific research applications. In chemistry, it is used as an intermediate for the synthesis of new drugs with different applications . In medicine, it has been evaluated for its potential to treat Parkinsonism and Alzheimer’s disease . In industry, it is used in the production of herbicides, colorants, dyes, polymer additives, and photochromic materials .
Mecanismo De Acción
The mechanism of action of 2-((8-Hydroxyquinolin-5-yl)methyl)isoindoline-1,3-dione involves its interaction with molecular targets such as the dopamine receptor D2. In silico analysis suggests that this compound has the best properties as a ligand of the dopamine receptor D2, interacting with the main amino acid residues at its allosteric binding site . This interaction modulates the receptor’s activity, which may contribute to its potential therapeutic effects in treating Parkinsonism and Alzheimer’s disease .
Comparación Con Compuestos Similares
2-((8-Hydroxyquinolin-5-yl)methyl)isoindoline-1,3-dione can be compared with other similar compounds such as N-isoindoline-1,3-diones. These compounds share a similar isoindoline nucleus and carbonyl groups at positions 1 and 3, but they differ in their substitution patterns and reactivity .
Propiedades
Fórmula molecular |
C18H12N2O3 |
|---|---|
Peso molecular |
304.3 g/mol |
Nombre IUPAC |
2-[(8-hydroxyquinolin-5-yl)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C18H12N2O3/c21-15-8-7-11(12-6-3-9-19-16(12)15)10-20-17(22)13-4-1-2-5-14(13)18(20)23/h1-9,21H,10H2 |
Clave InChI |
AHQPELXRFVVVKY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=C4C=CC=NC4=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(aminomethyl)-1H-imidazol-1-yl]acetic acid](/img/structure/B13069011.png)
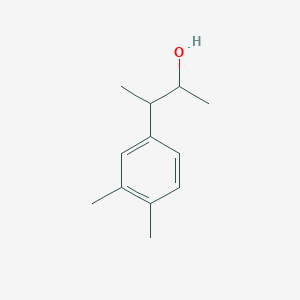


![1-[(5-Bromothiophen-2-YL)methyl]-1H-imidazol-2-amine](/img/structure/B13069041.png)
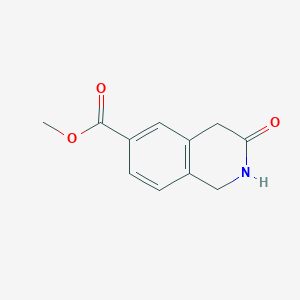
![ethyl 2-[3-(4-tert-butylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate](/img/structure/B13069051.png)
![3-[(3,4-Dimethylcyclohexyl)oxy]azetidine](/img/structure/B13069065.png)
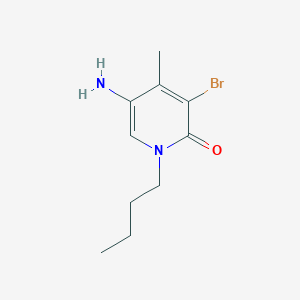

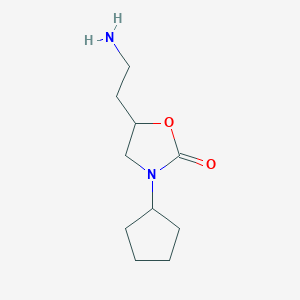
![1-{4-methoxy-3-[(4H-1,2,4-triazol-3-ylthio)methyl]phenyl}ethanone](/img/structure/B13069081.png)
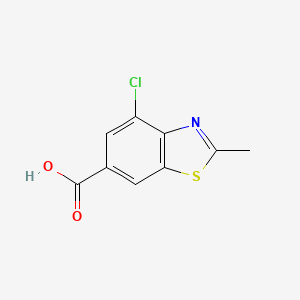
![1-[(Oxan-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13069102.png)
